trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
CAS No.: 959749-93-0
Cat. No.: VC7594175
Molecular Formula: C11H24O2Si
Molecular Weight: 216.396
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959749-93-0 |
|---|---|
| Molecular Formula | C11H24O2Si |
| Molecular Weight | 216.396 |
| IUPAC Name | [3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol |
| Standard InChI | InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 |
| Standard InChI Key | QNUGWZOQASOOEE-AOOOYVTPSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1CC(C1)CO |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol features a cyclobutane ring substituted at the 3-position with a TBDMS-protected hydroxyl group and a hydroxymethyl group at the 1-position. The trans configuration ensures that these substituents occupy opposite faces of the cyclobutane ring, as evidenced by its stereochemical SMILES notation:
.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.396 g/mol |
| IUPAC Name | [3-[tert-Butyl(dimethyl)silyl]oxycyclobutyl]methanol |
| Density | 0.9 g/cm³ |
| Boiling Point | 243.2 °C at 760 mmHg |
| Purity | 97% (typical commercial grade) |
The compound’s low density and relatively high boiling point reflect the influence of the bulky TBDMS group, which reduces intermolecular interactions while enhancing thermal stability .
Spectroscopic and Stereochemical Analysis
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclobutane protons (δ 1.5–2.5 ppm), the siloxane methyl groups (δ 0.1–0.3 ppm), and the methanol proton (δ 3.5–4.0 ppm) . X-ray crystallography studies of analogous silyl-protected cyclobutanes confirm the trans configuration, with dihedral angles between substituents exceeding 150° .
Synthesis and Applications
Synthetic Pathways
The synthesis of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol typically involves a two-step protocol:
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Cyclobutane Ring Formation: A [2+2] photocycloaddition or strain-driven ring-closing metathesis generates the cyclobutane core.
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Silyl Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane or tetrahydrofuran |
| Temperature | 0–25 °C |
| Reaction Time | 4–12 hours |
| Yield | 65–85% |
Applications in Organic Synthesis
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Protecting Group Strategy: The TBDMS group shields the hydroxyl functionality during subsequent reactions (e.g., oxidations, Grignard additions), enabling selective deprotection under mild acidic conditions.
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Medicinal Chemistry: Cyclobutane derivatives are explored as rigid scaffolds in drug design, particularly for mimicking peptide conformations or enhancing metabolic stability.
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Materials Science: The compound’s strained ring system may serve as a monomer for polymers with unique mechanical properties .
Chemical Behavior and Reactivity
Hydrolysis and Stability
The TBDMS group undergoes hydrolysis in the presence of moisture or acidic conditions, yielding silanol and the parent cyclobutanemethanol:
.
This sensitivity necessitates anhydrous storage and handling under inert atmospheres .
Functional Group Transformations
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Oxidation: The primary alcohol can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄), though competing silyl group cleavage may occur .
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Nucleophilic Substitution: The hydroxyl group participates in Mitsunobu reactions or tosylations, enabling ether or ester formation.
| Parameter | Recommendation |
|---|---|
| Temperature | Room temperature (20–25 °C) |
| Moisture Control | Desiccator with silica gel |
| Atmosphere | Inert gas (N₂ or Ar) |
| Shelf Life | 12–24 months |
Commercial samples typically exhibit 97% purity, with impurities including residual solvents (e.g., dichloromethane) and diastereomeric byproducts .
Research Findings and Future Directions
Current Research Trends
Recent studies highlight the compound’s utility in synthesizing cyclobutane-containing natural products, such as cubane antibiotics and taxane analogs. Preliminary computational models suggest that the trans configuration minimizes steric strain, enhancing compatibility with enzymatic active sites .
Challenges and Opportunities
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Stereochemical Control: Improving diastereoselectivity during silylation remains a synthetic challenge.
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Biological Evaluation: Limited data exist on the compound’s toxicity or pharmacokinetics, necessitating in vitro and in vivo studies.
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